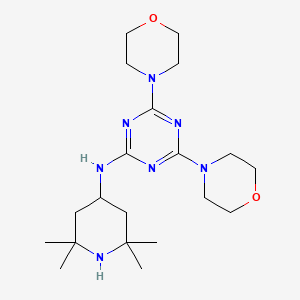

4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine and tetramethylpiperidine groups attached to a triazine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

Introduction of Morpholine Groups: Morpholine groups are introduced through nucleophilic substitution reactions, where morpholine reacts with the triazine core.

Attachment of Tetramethylpiperidine: The tetramethylpiperidine group is attached via a similar nucleophilic substitution reaction, using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Analyse Des Réactions Chimiques

Key Reaction Mechanism

-

Nucleophilic displacement of chlorine : The triazine precursor (e.g., 2,4,6-trichloro-1,3,5-triazine) undergoes substitution with morpholine and tetramethylpiperidine derivatives.

-

Stepwise substitution :

-

First substitution : Chlorine at position 4 is replaced by a morpholin-4-yl group.

-

Second substitution : Chlorine at position 6 is replaced by another morpholin-4-yl group.

-

Final substitution : The remaining chlorine at position 2 is replaced by a bulky tetramethylpiperidin-4-yl group.

-

Reaction Conditions (based on analogous triazine derivatives ):

-

Reagents : Morpholine, 2,2,6,6-tetramethylpiperidine, and a base (e.g., pyridine or NaOH).

-

Solvent : Polar aprotic solvents like DMF or DMSO.

-

Temperature : Typically 60–100°C for 2–4 hours.

Reactivity and Functionalization

The compound’s reactivity is governed by its heterocyclic structure and steric hindrance from bulky substituents.

Key Reaction Types

Example Reaction (from analogous compounds):

A triazine derivative with morpholinyl groups can react with diamines to form polymer networks , as seen in poly[N,N'-bis(2,2,6,6-tetramethylpiperidinyl)hexanediamine-co-triazine] copolymers .

Role in Polymer Chemistry

The compound is used as a hindered amine light stabilizer (HALS) in polymers, preventing UV-induced degradation. Its bulky substituents stabilize free radicals formed during photolysis .

Biological Activity

While direct biological data for this compound is limited, analogous triazine derivatives exhibit antimicrobial and antifungal properties due to their ability to interact with biological targets like enzymes .

Comparison of Reaction Conditions

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of this compound lies in the field of medicinal chemistry. Research has indicated that derivatives of triazine compounds exhibit significant biological activities, including anticancer properties. For instance:

- Anticancer Activity : Studies have shown that triazine derivatives can induce apoptosis in cancer cells. The incorporation of morpholine groups has been linked to enhanced cytotoxicity against various cancer cell lines .

- Molecular Hybridization : The compound can serve as a scaffold for the design of new anticancer agents by hybridizing with other pharmacophores. This approach can lead to the development of novel therapeutics that target multiple pathways in cancer progression .

Agricultural Chemistry

Triazine compounds are widely used as herbicides due to their ability to inhibit photosynthesis in plants. The application of this specific compound in agricultural chemistry could involve:

- Herbicide Development : By modifying the triazine structure, it may be possible to enhance selectivity and efficacy against specific weed species while minimizing environmental impact.

Material Science

The stability and reactivity of 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine make it a candidate for use in material science:

- UV Absorbers : Similar compounds have been utilized as UV absorbers in polymers and coatings. Their ability to absorb harmful UV radiation can protect materials from degradation .

- Stabilizers : The compound may function as a stabilizer for polymers containing nitrogen or iodine compounds, enhancing their durability and longevity .

Case Studies

Mécanisme D'action

The mechanism of action of 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-bis(dimethylamino)-1,3,5-triazine: A similar triazine derivative with dimethylamino groups instead of morpholine and tetramethylpiperidine.

2,4,6-tris(2-pyridyl)-1,3,5-triazine: Another triazine compound with pyridyl groups.

Uniqueness

4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of both morpholine and tetramethylpiperidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

The compound 4,6-bis(morpholin-4-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine is a member of the triazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound through an examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a triazine core substituted with morpholine and tetramethylpiperidine groups, which are significant for its biological activity.

The primary mechanism of action for compounds in this class often involves modulation of key signaling pathways. One notable pathway is the PI3K/Akt signaling pathway , which plays a crucial role in cell proliferation and survival. Inhibitors targeting this pathway have shown potential in cancer therapy by disrupting tumor growth and metastasis .

Antitumor Activity

Research indicates that derivatives of bis(morpholino-1,3,5-triazine) exhibit potent antitumor effects. For example, a related compound demonstrated significant efficacy in both in vitro and in vivo models against various cancer types. The compound 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (PKI-587) was shown to inhibit tumor growth effectively when administered intravenously .

Antimicrobial Activity

The antimicrobial activity of morpholino derivatives has also been investigated. A study evaluated the effectiveness of various bis-morpholine triazine compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial properties with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound 16 | 50 | Staphylococcus aureus |

| Compound 16 | 400 | Escherichia coli |

Safety and Toxicity

Safety assessments conducted on these compounds reveal a low toxicity profile compared to conventional chemotherapeutics like doxorubicin. For instance, while some derivatives showed cytotoxic effects at higher concentrations (100 µM), they remained significantly less toxic than standard treatments .

In Vivo Studies

In a study involving xenograft models, the administration of PKI-587 led to a marked reduction in tumor size compared to control groups. The compound's mechanism involved the inhibition of the PI3K/Akt pathway, resulting in decreased cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

In vitro evaluations demonstrated that compounds similar to this compound significantly inhibited cell growth in various cancer cell lines. The cytotoxicity was assessed using standard assays like MTT and ATP bioluminescence assays .

Propriétés

IUPAC Name |

4,6-dimorpholin-4-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N7O2/c1-19(2)13-15(14-20(3,4)25-19)21-16-22-17(26-5-9-28-10-6-26)24-18(23-16)27-7-11-29-12-8-27/h15,25H,5-14H2,1-4H3,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHQEMRYXUQORB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.